![molecular formula C14H17NO4 B2958411 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286704-04-8](/img/structure/B2958411.png)
N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzodioxole derivatives . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antioxidant properties . They have been evaluated for their cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzodioxole compounds involves various chemical reactions. For instance, the synthesis of similar compounds has been reported using a Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves a nucleophilic substitution reaction of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry of these compounds .Chemical Reactions Analysis
Benzodioxole derivatives undergo various chemical reactions during their synthesis. For example, the synthesis of similar compounds involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Other reactions include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can be characterized through their typical transition phases, using programs like TASYS from Shimadzu . Thermal decomposition behavior can be studied by thermogravimetric analysis .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. These effects are influenced by the structural differences among the compounds. For instance, Rosmarinic acid has been identified as having the highest antioxidant activity among studied carboxylic acids. The antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with some showing high antimicrobial activity. The cytotoxic potential of these molecules is influenced by the presence of hydroxyl groups, which affect intermolecular interactions, and the carboxyl group, which participates in the chelation of endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs) are significant in various scientific fields due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. This knowledge enables the use of BTAs in applications ranging from nanotechnology and polymer processing to biomedical fields. The self-assembly into one-dimensional, nanometer-sized structures stabilized by threefold H-bonding, and their multivalent nature are particularly exploited in biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Anticancer and Therapeutic Roles
The benzopyrones, a group of compounds including coumarins and flavonoids, found in various foods, possess pharmacological and therapeutic properties that have been extensively researched. These compounds, particularly coumarin and its derivatives, have shown anti-tumor activity in vivo. The therapeutic importance of these compounds, including their potential role in cancer therapy through the inhibition of Cyclin D1 release and cell cycle progression arrest, highlights the significant interest in developing new synthetic routes for these molecules (Lacy & O’Kennedy, 2004).
Orientations Futures
Benzodioxole derivatives have shown promising potential in various fields, especially as anticancer and antioxidant agents . Future research could focus on further exploring their therapeutic potential, optimizing their synthesis methods, and investigating their mechanisms of action in more detail. The development of novel benzodioxole derivatives could also be an interesting direction for future research .
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVBCPMDMLXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)
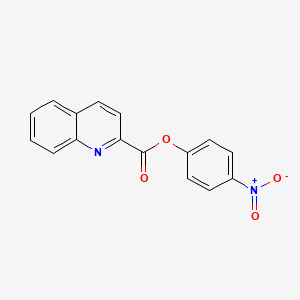
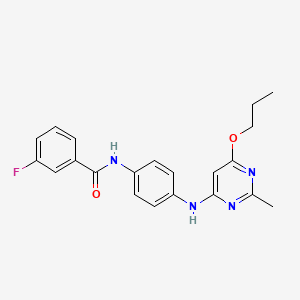
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)
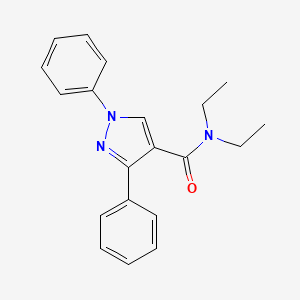
![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)
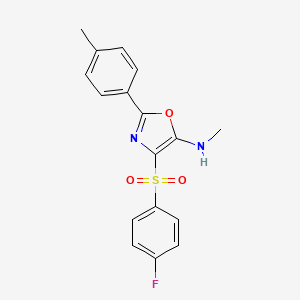
![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)
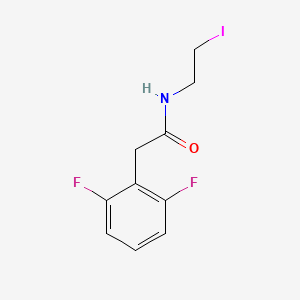
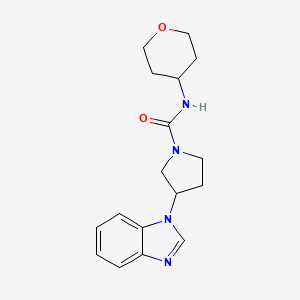
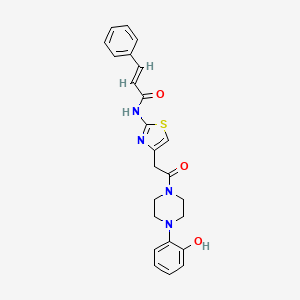
![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)